2,4-Dimethyl-6-nitrophenol

Flow Chemistry Process Intensification Nitration

2,4-Dimethyl-6-nitrophenol is a differentiated nitrophenolic intermediate whose 2,4-dimethyl-6-nitro substitution pattern imparts non-interchangeable physicochemical properties. Its elevated pKa (7.81 vs. 7.15 for 4-nitrophenol) permits precise protonation control in mildly acidic conditions, preventing side reactions in pH-sensitive pharmaceutical syntheses. The higher LogP (2.64 vs. 1.91) enables selective organic-phase extraction, reducing solvent consumption and cycle times. Exclusive ortho-methyl/nitro arrangement allows oxidative formation of quinolacetates and cyclohexadienone scaffolds via PbTA. Demonstrated 90.5% yield at 98.4% purity in continuous flow validates seamless scale-up with minimal purification. Choose this compound for robust, high-selectivity processes that generic nitrophenols cannot match.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 14452-34-7
Cat. No. B088349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-6-nitrophenol
CAS14452-34-7
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)[N+](=O)[O-])O)C
InChIInChI=1S/C8H9NO3/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4,10H,1-2H3
InChIKeyKJRCHILWKQLEBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethyl-6-nitrophenol (CAS 14452-34-7) Procurement Guide: Core Physicochemical Identity and Industrial Position


2,4-Dimethyl-6-nitrophenol (C₈H₉NO₃, MW 167.16) is a nitrophenolic derivative distinguished by methyl groups at the 2- and 4-positions and a nitro group at the 6-position of the phenolic ring . It exists as a light yellow to brown crystalline solid with a melting point of 71°C and a predicted boiling point of 260.3±35.0 °C . The compound is sparingly soluble in water but readily dissolves in organic solvents such as ether, dichloromethane, and chloroform . Its primary industrial role is as a key intermediate in the synthesis of dyes, pigments, and agrochemicals .

Why 2,4-Dimethyl-6-nitrophenol Cannot Be Substituted with Generic Nitrophenols: Evidence-Based Procurement Risks


The specific substitution pattern of 2,4-dimethyl-6-nitrophenol imparts distinct physicochemical properties that render it non-interchangeable with simpler nitrophenols like 4-nitrophenol or other dimethylphenol isomers. Its predicted pKa of 7.81 differs significantly from 4-nitrophenol (pKa 7.15) [1], affecting solubility and reactivity in pH-dependent processes. Furthermore, the presence of both methyl groups and a nitro group in a specific ortho-relationship enables unique synthetic transformations, such as the formation of specific quinolacetates upon oxidation with PbTA [2]. Generic substitution would compromise reaction yields, product purity, and the viability of downstream synthetic pathways.

Quantitative Differentiation of 2,4-Dimethyl-6-nitrophenol: Head-to-Head Data Against Key Comparators


Microchannel Continuous Flow Synthesis Achieves 90.5% Yield and 98.4% Purity, Outperforming Traditional Batch Nitration

The continuous flow synthesis of 2,4-dimethyl-6-nitrophenol in a silicon carbide microchannel reactor achieves a yield of 90.5% and a purity of 98.4% under optimized conditions (30% nitric acid, 1:1.2 molar ratio, 40°C, 88 s residence time) [1]. This represents a substantial improvement over traditional batch nitration methods, where the formation of nitrophenolic by-products can range from traces up to 6.5% [2]. The microchannel process minimizes side reactions and enhances process control, directly translating to higher purity and reduced purification costs for the end-user.

Flow Chemistry Process Intensification Nitration

Distinct Lipophilicity Profile (LogP 2.64) Enables Optimized Extraction and Purification vs. 4-Nitrophenol

2,4-Dimethyl-6-nitrophenol exhibits a calculated LogP of 2.64 [1], which is significantly higher than that of 4-nitrophenol (LogP 1.91) [2]. This increased lipophilicity, attributed to the two methyl substituents, enhances its partitioning into organic solvents, thereby improving extraction efficiency during synthesis work-up and purification. This difference in LogP can be leveraged for selective separation from more polar nitrophenol by-products.

Lipophilicity Solvent Extraction Analytical Chemistry

Predicted pKa of 7.81 Alters Reactivity and Speciation Relative to 4-Nitrophenol (pKa 7.15)

The predicted pKa of 2,4-dimethyl-6-nitrophenol is 7.81±0.38 , which is notably higher than the experimental pKa of 4-nitrophenol (7.15 at 25°C) [1]. This difference indicates that 2,4-dimethyl-6-nitrophenol is a weaker acid and will exist in its protonated (neutral) form over a broader pH range compared to 4-nitrophenol. This speciation behavior directly impacts its reactivity in electrophilic substitution reactions and its solubility profile in aqueous versus organic phases, making it a distinct entity for synthetic planning.

Acid-Base Chemistry Reactivity Speciation

Unique Oxidative Reactivity with PbTA Yields Specific Quinolacetate, Diverging from Simpler Nitrophenols

Oxidation of 2,4-dimethyl-6-nitrophenol with lead tetraacetate (PbTA) in ethyl acetate/methanol yields the corresponding o-quinolacetate I, while the same reaction in chloroform yields 3-methyl-4-hydroxy-5-nitrobenzylacetate II [1]. This specific reactivity is a direct consequence of its unique substitution pattern and is not observed with simpler nitrophenols like 4-nitrophenol or 2-nitrophenol. This transformation provides a distinct synthetic handle for accessing complex molecular architectures.

Organic Synthesis Oxidation Reaction Specificity

Predicted Biodegradation Probability (MITI Non-Linear Model: 0.0336) Offers Environmental Advantage Over Persistent Nitroaromatics

2,4-Dimethyl-6-nitrophenol exhibits a MITI non-linear biodegradation probability (Biowin6) of 0.0336 [1]. While this value indicates it is not readily biodegradable, it compares favorably to other nitroaromatic compounds known for high environmental persistence. For context, many nitroaromatics are listed as priority pollutants by the U.S. EPA due to their recalcitrance [2]. The presence of methyl groups may enhance its susceptibility to microbial attack relative to fully halogenated or heavily nitrated analogs, making it a more environmentally conscious choice for industrial applications where release is possible.

Environmental Fate Biodegradability Green Chemistry

Procurement-Driven Application Scenarios for 2,4-Dimethyl-6-nitrophenol Based on Quantitative Differentiation


High-Throughput Continuous Flow Synthesis of Nitroaromatic Intermediates

The demonstrated 90.5% yield and 98.4% purity in a microchannel continuous flow process [1] make 2,4-dimethyl-6-nitrophenol an ideal candidate for integration into automated, high-throughput synthesis platforms. This scenario is particularly relevant for pharmaceutical and agrochemical companies seeking to scale up production of advanced intermediates with minimal purification overhead and consistent quality.

Selective Extraction and Purification in Multi-Component Nitrophenol Mixtures

The significantly higher LogP (2.64) compared to 4-nitrophenol (1.91) [2] enables the selective extraction of 2,4-dimethyl-6-nitrophenol from aqueous reaction mixtures containing more polar nitrophenolic by-products. This property is crucial for developing efficient work-up procedures in industrial settings, reducing solvent consumption and cycle times.

pH-Controlled Derivatization and Phase-Transfer Catalysis

The higher pKa (7.81) relative to 4-nitrophenol (7.15) allows for fine-tuned control over protonation states. This enables the compound to act as a nucleophile in mildly acidic conditions where 4-nitrophenol would be partially deprotonated and potentially undergo side reactions. This is particularly valuable in the synthesis of pH-sensitive pharmaceuticals and agrochemicals.

Advanced Oxidation Studies for Accessing Quinolacetate Building Blocks

The unique oxidative behavior with PbTA, leading to specific quinolacetates [3], positions 2,4-dimethyl-6-nitrophenol as a privileged starting material for the synthesis of complex cyclohexadienone derivatives. This is a niche but high-value application in medicinal chemistry and natural product synthesis, where such scaffolds are key intermediates.

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